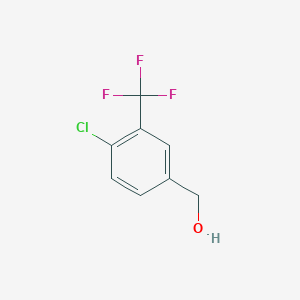
9-Hydroxy-alpha-lapachone
Vue d'ensemble
Description
9-Hydroxy-alpha-lapachone is a natural phenol . It is a yellow powder that can be isolated from the herbs of Catalpa ovata . It has been found to exhibit potent inhibitory effects on lipopolysaccharide-induced NO synthesis in RAW 264.7 cells .
Molecular Structure Analysis
The molecular formula of this compound is C15H14O4 . Its molecular weight is 258.3 . The compound is a type of quinone . The chemical name is 9-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione .Chemical Reactions Analysis
This compound exhibits potent inhibitory effects with an IC50 of 4.64 µM on LPS-induced NO production in RAW 264.7 cells . This suggests that it may have anti-inflammatory activity .Physical And Chemical Properties Analysis
This compound is a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The compound should be stored in a desiccated state at -20°C .Applications De Recherche Scientifique
Synthesis and Anticancer Properties
9-Hydroxy-alpha-lapachone, a derivative of α-lapachone, has been synthesized and evaluated for its anticancer properties. A study presented a synthetic method to obtain α- and β-pyran naphthoquinones with hydroxyl substituents, including 9-hydroxy-α-lapachone. These compounds displayed promising anticancer activities against several tumor cell lines, indicating their potential as anticancer agents. The enhanced pro-oxidant capacity of these compounds might contribute to their therapeutic efficacy (da Rocha et al., 2011).
Antiproliferative Activity
Further research on β-lapachone analogs, including α-lapachone derivatives, highlighted their significant antiproliferative activity in human solid tumor cell lines. The study emphasized the notable activity of 7-hydroxy-β-lapachone, a compound similar in structure to 9-hydroxy-α-lapachone, suggesting the potential of these derivatives in cancer therapy. The antiproliferative effects were associated with the induction of reactive oxygen species (ROS) and DNA damage (Ríos-Luci et al., 2012).
Intratumoral Drug Delivery
This compound, as part of the β-lapachone family, benefits from advancements in drug delivery systems. A study on β-lapachone–containing polymer implants (millirods) for intratumoral delivery in prostate cancer therapy showed significant tumor growth inhibition and increased survival rates in mice. The research highlights the potential of local, targeted drug delivery systems in enhancing the therapeutic efficacy of compounds like this compound (Dong et al., 2009).
Modulation of Drug Release Kinetics
The development of controlled drug release systems is crucial for enhancing the therapeutic potential of compounds like this compound. A study explored the use of beta-lap inclusion complexes with cyclodextrins (CDs) in polymer millirods to control drug release kinetics. This approach demonstrated the ability to tailor drug release rates, offering promising prospects for intratumoral drug delivery (Wang et al., 2006).
Mécanisme D'action
Target of Action
9-Hydroxy-alpha-lapachone is a natural phenol that exhibits potent inhibitory effects on LPS-induced NO production in RAW 264.7 cells . This suggests that its primary target could be the enzymes involved in the production of nitric oxide (NO) in these cells.
Mode of Action
The compound interacts with its targets by inhibiting the production of nitric oxide (NO), a molecule that plays a crucial role in various physiological and pathological processes . The inhibition is significant, with an IC50 value of 4.64 µM .
Biochemical Pathways
This compound affects the biochemical pathways related to the production of nitric oxide (NO). NO is a free radical and an important cellular signaling molecule involved in many physiological and pathological processes. By inhibiting NO production, this compound can interfere with these processes .
Result of Action
The inhibition of NO production by this compound can have various molecular and cellular effects. For instance, it can affect the growth and division of tumor cells, suggesting potential anticancer activity . It also exhibits antioxidant, anti-inflammatory, and antimicrobial effects .
Analyse Biochimique
Biochemical Properties
9-Hydroxy-alpha-lapachone exhibits potent inhibitory effects on lipopolysaccharide-induced nitric oxide (NO) production in RAW 264.7 cells . It interacts with various enzymes and proteins, affecting their function and altering biochemical reactions .
Cellular Effects
This compound has been found to have multiple biological activities, including antioxidant, anti-inflammatory, antibacterial, and antitumor effects . It can inhibit the growth of tumor cells, demonstrating potential anticancer activity .
Molecular Mechanism
The mechanisms of action underlying the observed effects of this compound are mainly due to its capacity to interact with topoisomerases and to generate semiquinone radicals and reactive oxygen species (ROS) inside the cell .
Temporal Effects in Laboratory Settings
It is known that it exhibits potent inhibitory effects on lipopolysaccharide-induced NO synthesis in RAW 264.7 cells .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the current search results. It is known to interact with various enzymes and proteins, potentially affecting metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
9-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-15(2)7-6-9-12(17)8-4-3-5-10(16)11(8)13(18)14(9)19-15/h3-5,16H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYROJYNCTNKRCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415768 | |
| Record name | 9-hydroxy-alpha-lapachone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22333-58-0 | |
| Record name | 9-hydroxy-alpha-lapachone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




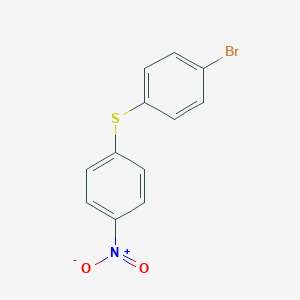
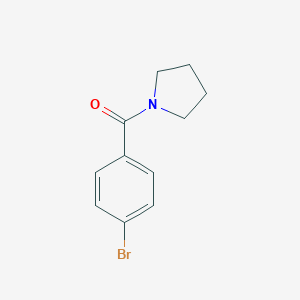
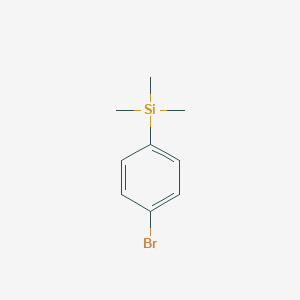

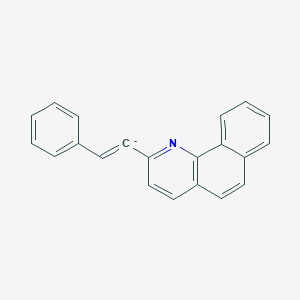
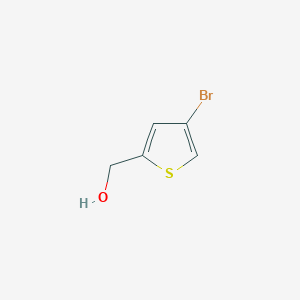
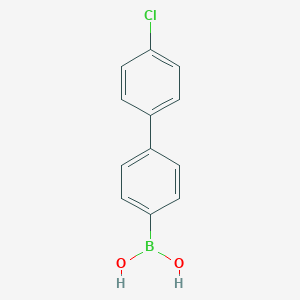
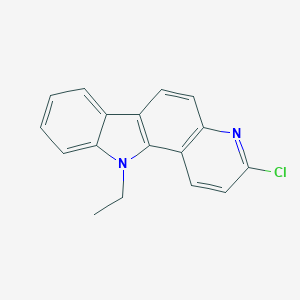
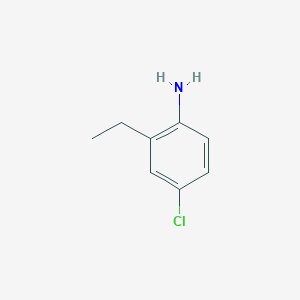
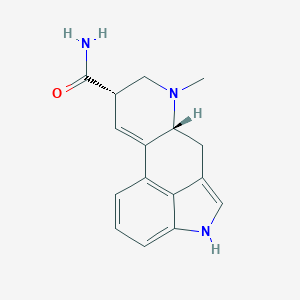
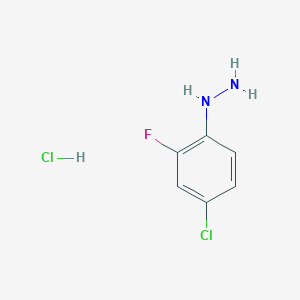
![Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B151706.png)
